
BENZ(a)ANTHRACENE-12-CARBOXALDEHYDE, 7-METHYL-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benz(a)anthracene-12-carboxaldehyde, 7-methyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of benz(a)anthracene, which is a polycyclic aromatic hydrocarbon (PAH) that is widely distributed in the environment as a result of human activities such as combustion of fossil fuels and tobacco smoking. The synthesis of benz(a)anthracene-12-carboxaldehyde, 7-methyl- has been achieved using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mecanismo De Acción
The mechanism of action of benz(a)anthracene-12-carboxaldehyde, 7-methyl- involves the formation of reactive intermediates such as epoxides and diol epoxides, which can bind to DNA and cause mutations. This compound has been shown to induce DNA damage by forming adducts with guanine and adenine bases in DNA. These adducts can lead to mutations and chromosomal aberrations, which can contribute to the development of cancer.
Biochemical and Physiological Effects
Benz(a)anthracene-12-carboxaldehyde, 7-methyl- has been shown to have various biochemical and physiological effects. This compound has been shown to induce oxidative stress and inflammation, which can contribute to the development of cancer and other diseases. Benz(a)anthracene-12-carboxaldehyde, 7-methyl- has also been shown to affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair, which can contribute to the development of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benz(a)anthracene-12-carboxaldehyde, 7-methyl- has several advantages for lab experiments. This compound is readily available and can be synthesized using various methods. Benz(a)anthracene-12-carboxaldehyde, 7-methyl- is also relatively stable and can be stored for extended periods without significant degradation. However, there are also limitations to the use of this compound in lab experiments. Benz(a)anthracene-12-carboxaldehyde, 7-methyl- is highly toxic and can pose a significant risk to researchers. This compound is also highly reactive and can form reactive intermediates that can react with other compounds in the lab, leading to false results.
Direcciones Futuras
There are several future directions for the study of benz(a)anthracene-12-carboxaldehyde, 7-methyl-. One of the most significant directions is the development of strategies for the prevention and treatment of cancer. Benz(a)anthracene-12-carboxaldehyde, 7-methyl- has been shown to play a significant role in the development of cancer, and understanding its mechanism of action and physiological effects can lead to the development of new therapies for cancer. Another future direction is the study of the environmental and occupational exposure to benz(a)anthracene-12-carboxaldehyde, 7-methyl-. This compound is widely distributed in the environment and is present in various occupational settings, and understanding its effects on human health can lead to the development of strategies for the prevention of exposure and the protection of workers. Finally, the study of the toxicology of benz(a)anthracene-12-carboxaldehyde, 7-methyl- can lead to the development of new methods for the assessment of the toxicity of BENZ(a)ANTHRACENE-12-CARBOXALDEHYDE, 7-METHYL-s and other environmental pollutants.
Métodos De Síntesis
The synthesis of benz(a)anthracene-12-carboxaldehyde, 7-methyl- has been achieved using various methods. One of the most common methods involves the oxidation of 7-methylbenz(a)anthracene using potassium permanganate in the presence of acetic acid. This method yields benz(a)anthracene-12-carboxylic acid, which is then converted to benz(a)anthracene-12-carboxaldehyde, 7-methyl- using a reducing agent such as sodium borohydride. Another method involves the reaction of 7-methylbenz(a)anthracene with a mixture of chromic acid and acetic anhydride, which yields benz(a)anthracene-12-carboxylic acid anhydride. This compound is then hydrolyzed to yield benz(a)anthracene-12-carboxaldehyde, 7-methyl-.
Aplicaciones Científicas De Investigación
Benz(a)anthracene-12-carboxaldehyde, 7-methyl- has been used in various scientific research applications. One of the most significant applications of this compound is in the field of cancer research. Benz(a)anthracene-12-carboxaldehyde, 7-methyl- has been shown to induce DNA damage and cause mutations in cells, which can lead to the development of cancer. This compound has been used to study the mechanism of action of BENZ(a)ANTHRACENE-12-CARBOXALDEHYDE, 7-METHYL-s in the development of cancer, and to develop strategies for the prevention and treatment of cancer.
Propiedades
Número CAS |
17513-40-5 |
|---|---|
Nombre del producto |
BENZ(a)ANTHRACENE-12-CARBOXALDEHYDE, 7-METHYL- |
Fórmula molecular |
C20H14O |
Peso molecular |
270.3 g/mol |
Nombre IUPAC |
7-methylbenzo[a]anthracene-12-carbaldehyde |
InChI |
InChI=1S/C20H14O/c1-13-15-7-4-5-9-18(15)19(12-21)20-16(13)11-10-14-6-2-3-8-17(14)20/h2-12H,1H3 |
Clave InChI |
FPNFYDYIOKGCPS-UHFFFAOYSA-N |
SMILES |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C14)C=O |
SMILES canónico |
CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C14)C=O |
Otros números CAS |
17513-40-5 |
Sinónimos |
7-Methylbenz[a]anthracene-12-carbaldehyde |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




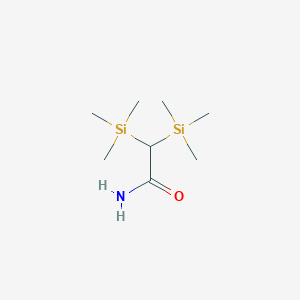
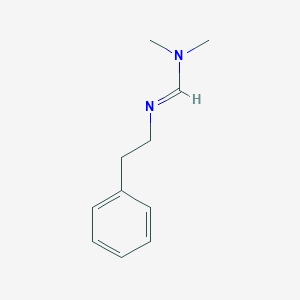
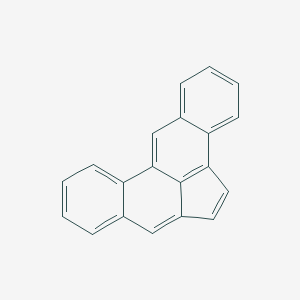
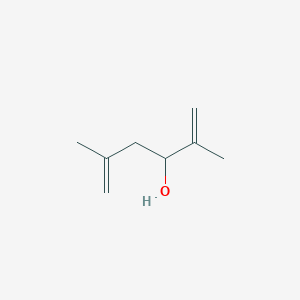
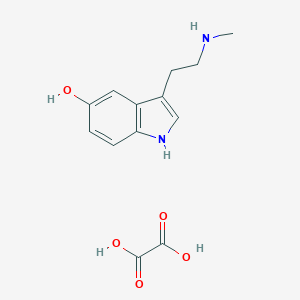
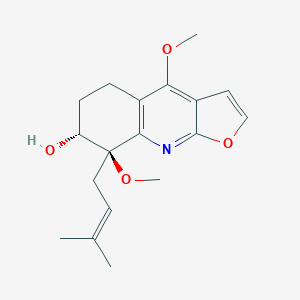

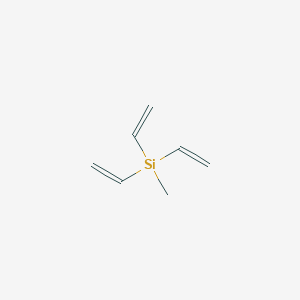
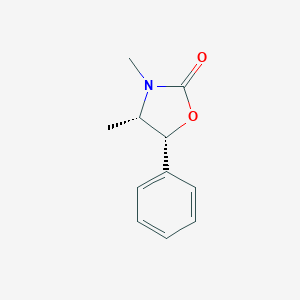
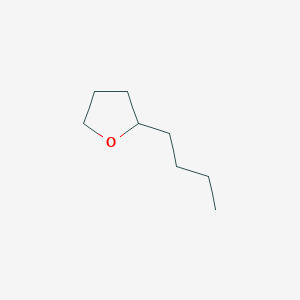
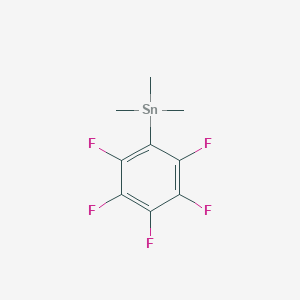
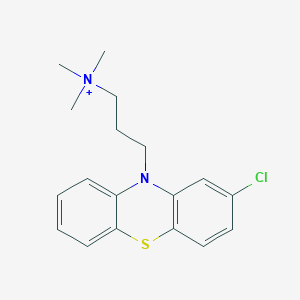
![3,9-Diphenoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B94681.png)